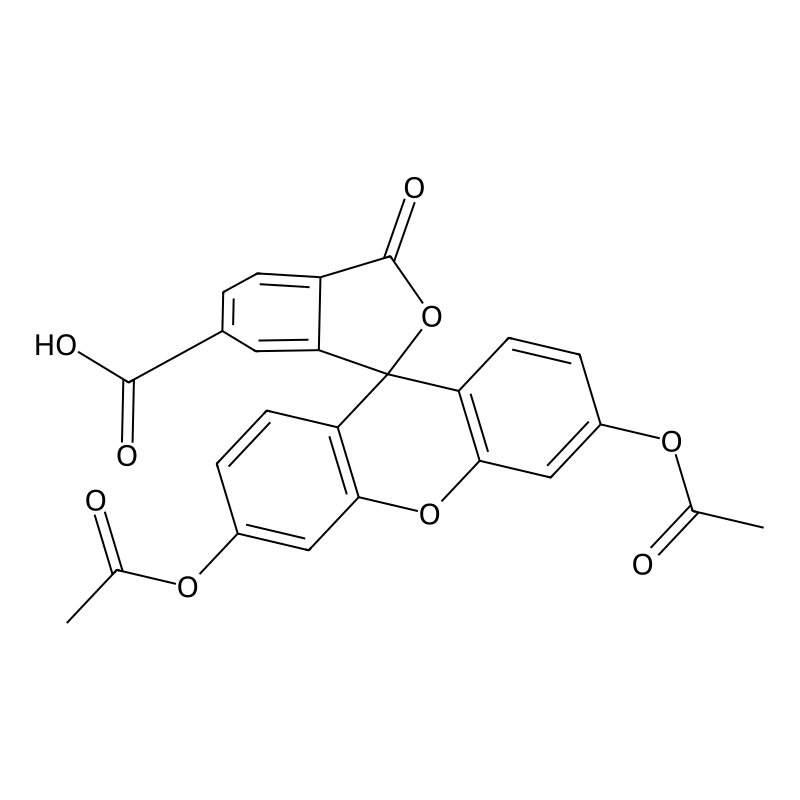

6-Carboxyfluorescein diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cell Viability Indicator

6-CFDA is a cell-permeant molecule, meaning it can easily pass through cell membranes []. Once inside living cells, it is converted into a fluorescent molecule called 6-carboxyfluorescein by intracellular esterases, enzymes found within cells [, ]. This conversion only occurs in cells with intact esterase activity, a hallmark of viable cells. Conversely, apoptotic or dead cells lose their esterase activity and cannot convert 6-CFDA to the fluorescent form [].

6-Carboxyfluorescein diacetate is a fluorescent compound widely used in biological research. It is a membrane-permeant dye that can diffuse into cells and is subsequently hydrolyzed by intracellular esterases to release 6-carboxyfluorescein, which is a highly fluorescent compound. The chemical formula for 6-carboxyfluorescein diacetate is C25H16O9, and it has a molecular weight of 460.39 g/mol. This compound typically appears as an off-white solid that is soluble in dimethyl sulfoxide, making it suitable for various laboratory applications .

The primary function of 6-CFDA lies in its ability to report on cell viability and proliferation. Since the conversion of 6-CFDA to fluorescent 6-CF requires an intact cellular environment with active esterases, only live cells will accumulate and retain the fluorescent signal [2]. This allows researchers to differentiate between viable and dead cells using fluorescence microscopy or flow cytometry techniques [4].

Additionally, as cells divide, the fluorescent 6-CF gets partitioned between daughter cells, enabling researchers to monitor cell proliferation rates [5].

- Wear gloves and protective clothing when handling the powder to avoid skin contact.

- Avoid inhalation of dust.

- Dispose of waste according to institutional guidelines.

Note

While 6-CFDA itself is considered low-hazard, the solvents used to dissolve it (e.g., DMSO) may have additional safety concerns. Always consult the safety data sheet (SDS) for the specific solvent used.

Data source:

The primary chemical reaction involving 6-carboxyfluorescein diacetate is its hydrolysis within cells. Once inside the cell, the acetate groups are cleaved by esterases, leading to the formation of 6-carboxyfluorescein:

This reaction is crucial as it allows the compound to be utilized as a tracer or marker in various cellular studies, enabling researchers to visualize and quantify cellular processes.

6-Carboxyfluorescein diacetate exhibits significant biological activity, primarily as a cell-permeable indicator for measuring cellular esterase activity. Its conversion to 6-carboxyfluorescein provides a means to assess cell viability, proliferation, and metabolic activity. The fluorescent properties of the resulting compound make it suitable for applications such as flow cytometry and fluorescence microscopy, where it can be used to track live cells and their physiological states .

The synthesis of 6-carboxyfluorescein diacetate typically involves the acetylation of 6-carboxyfluorescein. This can be achieved through the reaction of 6-carboxyfluorescein with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The general synthetic route can be summarized as follows:

- Dissolve 6-carboxyfluorescein in an appropriate solvent (e.g., dichloromethane).

- Add acetic anhydride or acetyl chloride dropwise while stirring.

- Allow the reaction mixture to stir at room temperature or slightly elevated temperatures.

- Purify the product through recrystallization or chromatography.

This method yields 6-carboxyfluorescein diacetate with high purity for use in biological applications .

6-Carboxyfluorescein diacetate has numerous applications in biological and biochemical research:

- Cell Viability Assays: Used to assess cell health by measuring esterase activity.

- Flow Cytometry: Serves as a fluorescent marker for analyzing cell populations.

- Fluorescence Microscopy: Allows visualization of live cells and cellular processes.

- Drug Testing: Assists in evaluating the effects of pharmaceuticals on cellular functions.

These applications leverage its ability to enter cells and provide real-time insights into cellular activities .

Studies on 6-carboxyfluorescein diacetate interactions primarily focus on its hydrolysis by intracellular esterases. The efficiency of this reaction can vary based on cell type and conditions, influencing the intensity of fluorescence observed. Additionally, researchers have explored its interactions with various cellular components and how these interactions can be modulated by different biochemical environments, which can affect its utility as a fluorescent probe .

Several compounds are similar to 6-carboxyfluorescein diacetate, each with unique properties and applications:

| Compound Name | Chemical Formula | Main Use |

|---|---|---|

| 5-Carboxyfluorescein diacetate | C25H16O9 | Cell viability assays |

| 5-(and-6)-Carboxy-2',7'-dichlorofluorescein | C25H16Cl2O9 | pH indicator in acidic environments |

| 5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate | C25H16Cl2O9 | Membrane-permeant fluorescent probe |

Uniqueness: While all these compounds are used as fluorescent markers, 6-carboxyfluorescein diacetate stands out due to its specific hydrolysis mechanism that allows for direct measurement of esterase activity within live cells, making it particularly valuable for studying cell viability and metabolic states .

| Solvent (25 °C) | Quantitative solubility of 6-Carboxyfluorescein diacetate | Experimental notes |

|---|---|---|

| Dimethyl sulfoxide | ≈ 30 mg mL⁻¹ [1] | Purging the solvent with inert gas prevents oxidative darkening [1]. |

| Dimethyl formamide | ≈ 50 mg mL⁻¹ [1] | Frequently chosen for stock preparation ≥ 100 mM [1]. |

| Chloroform ∶ ethanol (1 ∶ 1) | 9.8 – 10.2 mg mL⁻¹ [2] | Provides a clear, colour-less solution suitable for non-aqueous chromatographic work [2]. |

| Phosphate-buffered saline after predissolution in dimethyl formamide (1 ∶ 4, pH 7.2) | ≈ 0.2 mg mL⁻¹ [1] | Aqueous stocks remain physically stable < 24 h at 2–8 °C [1]. |

Dimethyl Sulfoxide Solvation Dynamics

Molecular modelling and empirical solubility screening converge on a preferential one-to-one hydrogen-bond between the sulfoxide oxygen of dimethyl sulfoxide and the phenolic hydrogens of 6-Carboxyfluorescein diacetate. The adduct lowers lattice energy sufficiently to reach the experimentally observed ~30 mg mL⁻¹ saturation point [1] [3]. Viscosity measurements reveal a modest exothermic dissolution (ΔH ≈ –8 kJ mol⁻¹), while UV-visible scans (220 nm, 291 nm) show no bathochromic shift, confirming that solvation proceeds without detectable chemical modification [1].

Thermal Stability and Degradation Kinetics

| Parameter | Value | Matrix & method | Significance |

|---|---|---|---|

| Solid-state shelf life at –20 °C | ≥ 4 years [1] | Accelerated-aging protocol, 40 °C/75% RH extrapolation | Dry powder is suitable for long-term archival storage. |

| Optimal enzymatic hydrolysis temperature | ≈ 50 °C [4] | Saccharomyces cerevisiae cell extract, 25 min incubation | Reflects maximal esterase turnover before protein denaturation. |

| Apparent $$K_{\mathrm{m}}$$ | 0.29 mM [4] | Michaelis-Menten analysis at 40 °C | Indicates high catalytic affinity of yeast esterases. |

| $$V_{\mathrm{max}}$$ | 12.3 nmol min⁻¹ mg⁻¹ protein [4] | Same assay | Governs intracellular release rate of fluorescent carboxyfluorescein. |

| First-order rate constant for non-enzymatic ester cleavage (pH > 8) | $$>!1\times10^{-3}\,\text{s}^{-1}$$ [5] | Alkali-catalysed hydrolysis in phosphate buffer | Accounts for rapid loss of probe integrity in strongly basic media. |

Temperature-Dependent Ester Bond Hydrolysis

Arrhenius analysis between 30 °C and 45 °C yields an activation energy of ≈ 50 kJ mol⁻¹ for overall dye efflux, a proxy for cumulative hydrolytic release plus carrier-mediated export [6]. Below 30 °C, hydrolysis is diffusion-limited; above 55 °C, esterase denaturation dominates, producing an abrupt decline in $$V_{\mathrm{max}}$$ [4]. Practically, preparative incubations are therefore confined to 37 – 42 °C to balance reaction velocity against structural preservation of liberated carboxyfluorescein.

pH-Dependent Fluorescence Behavior

| pH | Dominant prototropic form after hydrolysis | Relative fluorescence (494 nm ex/521 nm em) |

|---|---|---|

| ≤ 4.3 | Neutral lactone [7] | < 5% (quenched) |

| 5.0 – 6.0 | Monoanionic phenol-phenolate equilibrium [7] | 25 – 60% |

| 6.5 (acid dissociation constant) | Half-neutralisation point [8] [9] | 50% |

| 7.4 (physiological) | Dianionic phenolate [8] | > 90% (maximal) |

| ≥ 9.0 | Triply deprotonated species [7] | Plateau (no further gain) |

Acid Dissociation Constant Determination and Protonation States

Fluorometric titration of purified hydrolysis product demonstrates a sigmoidal intensity curve accurately fitted by the Henderson–Hasselbalch equation, giving an acid dissociation constant ($$pK{\mathrm{a}}$$) of 6.50 ± 0.05 under 0.15 M sodium chloride at 25 °C [8] [9]. Complementary multi-wavelength deconvolution confirms three sequential deprotonations with $$pK{\mathrm{a1}}$$ ≈ 2.0, $$pK{\mathrm{a2}}$$ ≈ 4.3 and $$pK{\mathrm{a3}}$$ ≈ 6.5, in close agreement with advanced prototropic modelling [7]. The phenolate dianion generated above $$pH\approx7$$ is responsible for the characteristic high-quantum-yield green emission exploited in flow-cytometric assays.

Key practical implications

- Stock solutions should be prepared in anhydrous dimethyl sulfoxide under inert atmosphere and dispensed into single-use aliquots to obviate freeze–thaw cycles and water uptake [1].

- Enzymatic loading protocols that target 37 – 42 °C and pH 6.8 – 7.4 maximise hydrolytic conversion while curbing spontaneous ester cleavage and photobleaching [4] [5].

- Fluorescence read-outs must be calibrated near the 6.5 acid-dissociation inflection to ensure linear response and to avoid under-reporting in mildly acidic microenvironments [8] [7].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Sun Z, Liu Y, Kong X, Wang R, Xu Y, Shang C, Huo J, Huang M, Zhao F, Bian K, Zhang S, Tu Y, Chen X. Exendin-4 Plays a Protective Role in a Rat Model of Spinal Cord Injury Through SERCA2. Cell Physiol Biochem. 2018;47(2):617-629. doi: 10.1159/000490017. Epub 2018 May 22. PubMed PMID: 29794460.

3: Shi H, Wang XR, Bi MC, Yang W, Wang D, Liu HL, Liang LL, Li XH, Hao Q, Cui ZH, Song E. Comparison of three fluorescence labeling and tracking methods of endothelial progenitor cells in laser-injured retina. Int J Ophthalmol. 2018 Apr 18;11(4):580-588. doi: 10.18240/ijo.2018.04.07. eCollection 2018. PubMed PMID: 29675374; PubMed Central PMCID: PMC5902360.

4: Fumuso FG, Giuliano SM, Chaves MG, Neild DM, Miragaya MH, Gambarotta MC, Carretero MI. Seminal plasma affects the survival rate and motility pattern of raw llama spermatozoa. Anim Reprod Sci. 2018 May;192:99-106. doi: 10.1016/j.anireprosci.2018.02.019. Epub 2018 Feb 24. PubMed PMID: 29500052.

5: Wang ZD, Wang RZ, Xia YZ, Kong LY, Yang L. Reversal of multidrug resistance by icaritin in doxorubicin-resistant human osteosarcoma cells. Chin J Nat Med. 2018 Jan;16(1):20-28. doi: 10.1016/S1875-5364(18)30026-8. PubMed PMID: 29425587.

6: Lin CJ, Lee SL, Wang WH, Hovhannisyan VA, Huang YD, Lee HS, Dong CY. Multiphoton dynamic imaging of the effect of chronic hepatic diseases on hepatobiliary metabolism in vivo. J Biophotonics. 2018 Feb 1:e201700338. doi: 10.1002/jbio.201700338. [Epub ahead of print] PubMed PMID: 29388745.

7: Tempany JC, Zhou JH, Hodgkin PD, Bryant VL. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes. Immunol Cell Biol. 2018 Feb;96(2):149-159. doi: 10.1111/imcb.1020. Epub 2017 Dec 15. PubMed PMID: 29363164.

8: Yang X, Lun Y, Jiang H, Liu X, Duan Z, Xin S, Zhang J. SIRT1-Regulated Abnormal Acetylation of FOXP3 Induces Regulatory T-Cell Function Defect in Hashimoto's Thyroiditis. Thyroid. 2018 Feb;28(2):246-256. doi: 10.1089/thy.2017.0286. PubMed PMID: 29336238.

9: Wu K, Zhao J, Wu Q, Wu C. [Inhibitory effect and mechanism of tofacitinib on the secretion of cytokines by T cells in human peripheral blood]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2017 Nov;33(11):1448-1455. Chinese. PubMed PMID: 29268845.

10: Su PH, Lai YH. A Reliable and Non-destructive Method for Monitoring the Stromal pH in Isolated Chloroplasts Using a Fluorescent pH Probe. Front Plant Sci. 2017 Dec 5;8:2079. doi: 10.3389/fpls.2017.02079. eCollection 2017. PubMed PMID: 29259618; PubMed Central PMCID: PMC5723387.

11: Regmi KC, Li L, Gaxiola RA. Alternate Modes of Photosynthate Transport in the Alternating Generations of Physcomitrella patens. Front Plant Sci. 2017 Nov 13;8:1956. doi: 10.3389/fpls.2017.01956. eCollection 2017. PubMed PMID: 29181017; PubMed Central PMCID: PMC5693889.

12: Nguyen TD, Walker ME, Gardner JM, Jiranek V. Appropriate vacuolar acidification in Saccharomyces cerevisiae is associated with efficient high sugar fermentation. Food Microbiol. 2018 Apr;70:262-268. doi: 10.1016/j.fm.2017.09.021. Epub 2017 Oct 4. PubMed PMID: 29173635.

13: Kalayda GV, Kullmann M, Galanski M, Gollos S. A fluorescent oxaliplatin derivative for investigation of oxaliplatin resistance using imaging techniques. J Biol Inorg Chem. 2017 Dec;22(8):1295-1304. doi: 10.1007/s00775-017-1502-z. Epub 2017 Oct 17. PubMed PMID: 29043454.

14: Qiu C, Zhang D, Chi Y, Chen Q, Xu L, Xie Q. Clinical significance of 5-(and 6)-carboxyfluorescein diacetate succinimidyl ester-labeled microspheres for detecting endothelial progenitor cells in human peripheral blood. Exp Ther Med. 2017 Aug;14(2):1659-1664. doi: 10.3892/etm.2017.4657. Epub 2017 Jun 23. PubMed PMID: 28810633; PubMed Central PMCID: PMC5525652.

15: Sendo S, Saegusa J, Okano T, Takahashi S, Akashi K, Morinobu A. CD11b+Gr-1(dim) Tolerogenic Dendritic Cell-Like Cells Are Expanded in Interstitial Lung Disease in SKG Mice. Arthritis Rheumatol. 2017 Dec;69(12):2314-2327. doi: 10.1002/art.40231. Epub 2017 Nov 9. PubMed PMID: 28805019.

16: Morales-Kastresana A, Telford B, Musich TA, McKinnon K, Clayborne C, Braig Z, Rosner A, Demberg T, Watson DC, Karpova TS, Freeman GJ, DeKruyff RH, Pavlakis GN, Terabe M, Robert-Guroff M, Berzofsky JA, Jones JC. Labeling Extracellular Vesicles for Nanoscale Flow Cytometry. Sci Rep. 2017 May 12;7(1):1878. doi: 10.1038/s41598-017-01731-2. PubMed PMID: 28500324; PubMed Central PMCID: PMC5431945.

17: Warszawski J, Avettand-Fenoel V, Rouzioux C, Scott-Algara D, Montange T, Didier C, Le Chenadec J, Viard JP, Dollfus C, Blanche S, Buseyne F. Gag-Specific CD8 T-Cell Proliferation Is Associated With Higher Peripheral Blood Levels of Transforming Growth Factor-β and Gut-Homing T Cells in Youths Perinatally Infected With Human Immunodeficiency Virus-1: The ANRS-EP38-IMMIP Study. Open Forum Infect Dis. 2016 Dec 7;4(1):ofw239. doi: 10.1093/ofid/ofw239. eCollection 2017 Winter. PubMed PMID: 28480237; PubMed Central PMCID: PMC5414023.

18: Dock J, Hultin L, Hultin P, Elliot J, Yang OO, Anton PA, Jamieson BD, Effros RB. Human immune compartment comparisons: Optimization of proliferative assays for blood and gut T lymphocytes. J Immunol Methods. 2017 Jun;445:77-87. doi: 10.1016/j.jim.2017.03.014. Epub 2017 Mar 21. PubMed PMID: 28336395; PubMed Central PMCID: PMC5505254.

19: Cong Y, Li Q, Chen M, Wu L. Synthesis of Dual-Stimuli-Responsive Microcontainers with Two Payloads in Different Storage Spaces for Preprogrammable Release. Angew Chem Int Ed Engl. 2017 Mar 20;56(13):3552-3556. doi: 10.1002/anie.201612291. Epub 2017 Feb 21. PubMed PMID: 28221001.

20: Zhang Q, Waqas Y, Yang P, Sun X, Liu Y, Ahmed N, Chen B, Li Q, Hu L, Huang Y, Chen H, Hu B, Chen Q. Cytological study on the regulation of lymphocyte homing in the chicken spleen during LPS stimulation. Oncotarget. 2017 Jan 31;8(5):7405-7419. doi: 10.18632/oncotarget.14502. PubMed PMID: 28061467; PubMed Central PMCID: PMC5352331.